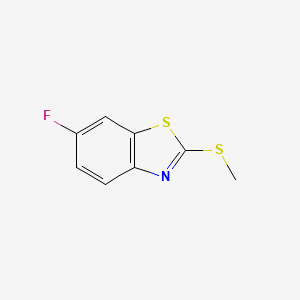

6-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole

Description

6-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole (C₈H₆FNS₂; molecular weight: 199.27 g/mol) is a fluorinated benzothiazole derivative with a methylsulfanyl (-SMe) substituent at position 2 and fluorine at position 6 . Benzothiazoles are heterocyclic compounds featuring a fused benzene and thiazole ring, known for their diverse bioactivities, including antimicrobial, antitumor, and antiviral properties .

Properties

CAS No. |

401567-35-9 |

|---|---|

Molecular Formula |

C8H6FNS2 |

Molecular Weight |

199.3 g/mol |

IUPAC Name |

6-fluoro-2-methylsulfanyl-1,3-benzothiazole |

InChI |

InChI=1S/C8H6FNS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3 |

InChI Key |

SKSSHVKYRCKYHL-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthesis from 2-Aminothiophenol Derivatives

A common and efficient approach to synthesize 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with appropriate electrophilic reagents such as aldehydes, carboxylic acids, or their derivatives. For 6-fluoro substitution, 2-aminothiophenol bearing a fluorine atom at the 6-position is used as the starting material.

- Step 1: Preparation of 6-fluoro-2-aminothiophenol by selective fluorination or procurement from commercial sources.

- Step 2: Cyclization with methylating agents or sulfur sources to introduce the methylsulfanyl group at the 2-position.

For example, the reaction of 6-fluoro-2-aminothiophenol with methylthiolating agents under reflux in solvents like N,N-dimethylformamide (DMF) or ethanol can yield this compound.

Methylsulfanyl Group Introduction

The methylsulfanyl (–SCH3) group at the 2-position is typically introduced by nucleophilic substitution or via reaction with methylthiolating reagents such as methyl iodide or dimethyl disulfide in the presence of a base.

- Method: Treatment of 2-mercaptobenzothiazole derivatives with methyl iodide (CH3I) in the presence of potassium carbonate (K2CO3) or other bases.

- Alternative: Reaction with dimethyl disulfide under acidic or catalytic conditions to achieve methylthio substitution.

Fluorine Substitution at the 6-Position

The fluorine atom at the 6-position can be introduced by:

- Using 6-fluoro-2-aminothiophenol as the starting material.

- Electrophilic fluorination of the benzothiazole ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Detailed Synthetic Procedures and Data

Representative Synthesis Procedure

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-Fluoro-2-aminothiophenol + methyl iodide + K2CO3, DMF, reflux 3-5 h | Methylthiolation of 6-fluoro-2-aminothiophenol to form this compound | 70-85 | Purification by recrystallization or chromatography |

| 2 | Alternative: 6-Fluoro-2-aminothiophenol + dimethyl disulfide + acid catalyst, ethanol, reflux | Methylthio group introduction via disulfide cleavage | 60-75 | Mild conditions, environmentally friendlier |

Spectroscopic Characterization Data

| Technique | Observed Data (Typical) | Assignment |

|---|---|---|

| 1H-NMR (DMSO-d6) | δ 2.6 (s, 3H, SCH3), δ 7.0-8.0 (aromatic protons) | Methylthio group singlet and aromatic protons |

| 13C-NMR | Signals corresponding to benzothiazole carbons and methylthio carbon | Confirmation of substitution pattern |

| Mass Spectrometry (MS) | Molecular ion peak at m/z consistent with C8H6FNS2 (molecular weight ~ 203) | Molecular ion and fragmentation pattern |

| IR Spectroscopy | Peaks at ~690 cm^-1 (C-S stretch), 1630 cm^-1 (C=N stretch), 3025 cm^-1 (aromatic C-H), 3344 cm^-1 (N-H stretch if present) | Functional group identification |

Synthetic Methodologies from Literature

One-Pot Condensation Approaches

Literature reports one-pot condensation methods where 2-aminothiophenol derivatives react with aldehydes or carboxylic acids in the presence of catalysts or under microwave irradiation to afford benzothiazole derivatives efficiently, with high yields and purity.

Catalytic and Microwave-Assisted Synthesis

Microwave-assisted synthesis and catalytic methods (using acid catalysts like p-toluenesulfonic acid or metal catalysts) have been employed to accelerate the cyclization and substitution steps, improving yields and reducing reaction times.

- Microwave irradiation can reduce reaction time to minutes with comparable or better yields.

- Catalytic methods may utilize montmorillonite clay or silica-supported catalysts to facilitate methylthiolation and cyclization.

Summary Table of Preparation Methods

Scientific Research Applications

6-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole is a benzothiazole derivative with a variety of applications in chemistry, biochemistry, and medicinal chemistry . Benzothiazoles, in general, exhibit a wide array of biological activities and therapeutic functions, including antimicrobial, anticancer, and anti-inflammatory properties .

General Applications of Benzothiazoles

- Antimicrobial Agents: Benzothiazoles have demonstrated antimicrobial activity against various pathogens .

- Anticancer Agents: These compounds have shown potential in combating different types of cancer .

- Anti-inflammatory Agents: Benzothiazoles can be used to reduce inflammation .

- Enzyme Inhibitors: They can act as inhibitors of several enzymes .

- Treatment of Various Conditions: Benzothiazoles have been implicated in the treatment of atherosclerosis, insomnia, and epilepsy .

- Other Functions: They also function as LTD4 receptor antagonists, antiparasitics, photosensitizers, and calcium channel antagonists .

Specific Research on Benzothiazoles

- Anticancer Activity: Certain benzothiazole derivatives have demonstrated anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer . For example, 9-chloro-3-cyano-8-fluoro-2-methylthio-4-oxo-4H-pyrimido [2, 1-b] [1, 3] benzothiazole and its 2-substituted derivatives have shown inhibitory effects against cancer cell lines .

- Amyloid Imaging: Benzothiazoles can be used as radioactive β-amyloid imaging agents . For example, 6-OH-BT-1 showed selective binding to amyloid plaques and cerebrovascular amyloid, suggesting its potential as an imaging agent for cerebral amyloid angiopathy .

- Synthesis and Reactions: Benzothiazoles can be synthesized through condensation reactions and used as building blocks for synthesizing other biologically active compounds .

Limitations of Existing Research

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, thereby affecting cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzothiazole scaffold significantly influences molecular planarity, electronic properties, and bioactivity. Below is a comparative analysis of key analogs:

Key Observations :

- Halogen Substitution (F vs. Br) : Fluorine’s smaller size and higher electronegativity improve metabolic stability compared to bromine, which may enhance halogen bonding in biological targets .

- Sulfanyl vs. Sulfonyl : Methylsulfanyl (-SMe) groups increase lipophilicity, whereas sulfonyl (-SO₂Me) groups enhance polarity and hydrogen-bonding capacity .

- Aryl vs. Alkyl Substituents : Bulky aryl groups (e.g., 2-fluorophenyl) at position 2 may sterically hinder target binding but improve π-π stacking interactions .

Antimicrobial Activity

- 1,3-Benzothiazole Core : Exhibits broad-spectrum antimicrobial activity, inhibiting pathogens like Bacillus thuringiensis, Staphylococcus aureus, and Candida albicans .

- aureus and E. coli (MIC: 8–16 µg/mL) .

- 6-Bromo-2-SMe Analog: No explicit antimicrobial data is available, but bromine’s polarizability may enhance interactions with bacterial membranes .

Anticancer Activity

- Imidazo[2,1-b][1,3]benzothiazoles : Derivatives with sulfonamide groups (e.g., compound 3f, IC₅₀ = 0.097 µM against Hep G2) demonstrate that electron-withdrawing substituents enhance DNA fragmentation and radiosensitization .

- 6-Fluoro-2-SMe Compound : Fluorine’s electron-withdrawing effect may similarly stabilize charge-transfer interactions in DNA, though specific studies are lacking .

Antioxidant Activity

Structural and Crystallographic Insights

- Planarity : Both 6-fluoro-2-SMe and 6-bromo-2-SMe derivatives exhibit near-planar benzothiazole rings (dihedral angle: ~1°), facilitating π-π stacking with biological targets .

- Crystal Packing : Weak C–H···π and π–π interactions stabilize the crystal lattice, as seen in 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde .

Biological Activity

6-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole is a compound belonging to the benzothiazole family, characterized by its unique structural features that confer diverse biological activities. This article delves into its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound contains a fluorine atom at the 6th position and a methylsulfanyl group at the 2nd position of the benzothiazole ring. This structure is significant as it influences the compound's reactivity and biological interactions.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit potent anticancer properties. For instance, compounds with fluorine substituents have shown enhanced cytotoxicity against various cancer cell lines. The presence of fluorine at position-6 has been linked to improved efficacy in targeting cancer cells.

- Case Study : A study demonstrated that a related compound with a fluorine atom exhibited an IC50 value of 0.9 μM against THP-1 leukemia cells, outperforming non-fluorinated derivatives . This suggests that this compound may possess similar or enhanced anticancer potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that benzothiazoles can inhibit bacterial growth effectively.

- Research Findings : In tests against Staphylococcus aureus, certain benzothiazole derivatives demonstrated minimum inhibitory concentration (MIC) values lower than traditional antibiotics like sulfadiazine . This indicates promising potential for this compound in treating bacterial infections.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access.

- Receptor Binding : It can interact with cell surface receptors, modulating signaling pathways involved in cell proliferation and apoptosis.

- DNA Intercalation : The structure allows for intercalation into DNA, potentially disrupting replication processes.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

| Compound Name | Fluorine Position | Activity Type | IC50 Value (μM) |

|---|---|---|---|

| This compound | 6 | Anticancer | TBD |

| 6-Fluoro-2-chloro-1,3-benzothiazole | 6 | Anticancer | TBD |

| 6-Fluoro-2-nitro-1,3-benzothiazole | 6 | Anticancer | TBD |

| Benzothiazole derivative (non-fluorinated) | N/A | Anticancer | Higher IC50 |

Q & A

Q. What synthetic methodologies are commonly employed for 6-fluoro-2-(methylsulfanyl)-1,3-benzothiazole and related benzothiazole derivatives?

Methodological Answer: Synthesis typically involves condensation reactions, cyclization, or functional group modifications. For example:

- Vilsmeier-Haack reagent (DMF/POCl₃) is used to introduce aldehyde groups via formylation (e.g., converting hydrazine derivatives to pyrazole-carbaldehydes) .

- Microwave-assisted synthesis reduces reaction times (e.g., 45 minutes at 130°C for imidazo-benzothiazole derivatives) .

- Reaction optimization includes solvent selection (ethanol, DMF) and stoichiometric control of reagents like 2-bromo-1-(4-methoxyphenyl)ethanone .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- IR and NMR spectroscopy confirm functional groups (e.g., C=O stretches at ~1700 cm⁻¹, fluoro substituents at ~1100 cm⁻¹) .

- X-ray crystallography (via SHELX software) resolves molecular geometry and non-covalent interactions (e.g., π–π stacking, C–H···O bonds) .

- Mass spectrometry validates molecular weight and fragmentation patterns .

Q. How are preliminary biological activities assessed for benzothiazole derivatives?

Methodological Answer: Initial screening uses:

- Antiproliferative assays (e.g., MTT against MCF7 or HCT116 cancer cell lines) .

- Antimicrobial disk diffusion tests (e.g., zone-of-inhibition measurements) .

- Molecular docking to predict target binding (e.g., HIV-1 protease or kinase inhibition) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Methodological Answer:

Q. How can contradictory crystallographic data (e.g., bond lengths or angles) be resolved?

Methodological Answer:

- Validation via SHELXL : Refine data using restraints for disordered regions and hydrogen-bonding networks .

- Comparative analysis : Cross-check with related structures (e.g., dihedral angles in imidazo-benzothiazoles should align within ±5°) .

- High-resolution data : Collect datasets at low temperature (100 K) to reduce thermal motion artifacts .

Q. What strategies guide structure-activity relationship (SAR) studies for enhanced bioactivity?

Methodological Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability (Table 1) .

- Bioisosteric replacement : Replace methylsulfanyl with sulfonamide to modulate solubility .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen-bond donors in antifungal derivatives) .

Q. Table 1: Comparative SAR of Benzothiazole Derivatives

Q. How are reaction mechanisms confirmed for complex transformations (e.g., cyclopropane incorporation)?

Methodological Answer:

- Isotopic labeling : Use ¹⁸O or deuterated reagents to track oxygen or proton transfer .

- Computational studies : DFT calculations model transition states (e.g., [3+2] cycloadditions) .

- Intermediate isolation : Characterize transient species via LC-MS or in situ IR .

Q. What methodologies elucidate the mechanism of action (MOA) in biological systems?

Methodological Answer:

- Gene expression profiling : RNA-seq identifies pathways affected by benzothiazoles .

- Protein binding assays : SPR or ITC quantifies affinity for targets like tubulin .

- Metabolomic studies : LC-HRMS tracks metabolite formation in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.